molecular formula C14H10O6 B156059 2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone CAS No. 81-59-4

2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone

Cat. No.: B156059
CAS No.: 81-59-4
M. Wt: 274.22 g/mol
InChI Key: QJQPINQAQJTYMH-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone is a chemical compound with the molecular formula C14H10O4. It is a derivative of anthraquinone, characterized by the presence of four hydroxyl groups at positions 1, 4, 5, and 8, and two hydrogen atoms at positions 2 and 3. This compound is known for its vibrant color and is used in various chemical and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone typically involves the reduction of anthraquinone derivatives. One common method is the catalytic hydrogenation of anthraquinone in the presence of a suitable catalyst such as palladium or platinum. The reaction is carried out under controlled conditions of temperature and pressure to ensure selective reduction at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. The use of high-pressure reactors and continuous flow systems allows for efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and other oxidized anthraquinone derivatives.

    Reduction: Fully hydrogenated anthracene derivatives.

    Substitution: Ethers, esters, and sulfonates

Scientific Research Applications

2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedione, 1,4-dihydroxy-:

Properties

IUPAC Name

5,8,9,10-tetrahydroxy-2,3-dihydroanthracene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O6/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-2,15-16,19-20H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQPINQAQJTYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C3=C(C=CC(=C3C(=C2C1=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058851
Record name 9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy-
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Molecular Weight

274.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81-59-4
Record name 9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy-
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Record name 81-59-4
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Record name 9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy-
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Record name 9,10-Anthracenedione, 2,3-dihydro-1,4,5,8-tetrahydroxy-
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Record name 2,3-dihydro-1,4,5,8-tetrahydroxyanthraquinone
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Synthesis routes and methods I

Procedure details

To crude 1,5-diamino-4,8-dihydroxyanthraquinone (11 g, 0.041 mol) was added NaOH (2.5 M, 200 mL) and the suspension was refluxed gently for 3 hours before it was allowed to cool down to room temperature. Sodium hydrogen sulphite (31.74 g, 0.182 mol) was added portionwise and the reaction mixture was refluxed again for 3 hours. It was cooled down to room temperature and was acidified with concentrated hydrochloric acid until pH 3. The precipitate was isolated by filtration and washed successively with cold water and then hot water. After lyophilisation overnight, the title compound was afforded as a crude brown solid (8 g, 73%). FAB MS, m/z(M+H)+ 251.
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Synthesis routes and methods II

Procedure details

The 1,8-dihydroxy-4,5-diaminoanthraquinone-2,7-disulfonic acid reaction mixture prepared as in Example 5c, was cooled to 70°C. It was then treated with 117 parts of 50% sodium hydroxide solution and 70 parts of sodium hydrosulfite. The mixture was heated to 78° to 100°C and held at that temperature for 1 hour. It was then cooled to 60°C and filtered. The product was washed with dilute sodium sulfate solution containing about 1% of sodium hydrosulfite and the washed cake was immediately slurried in 10 to 15% sulfuric acid. The filtration of the product and drying yielded 20 parts of leuco 1,4,5,8-tetrahydroxyanthraquinone.
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Q & A

Q1: What is the significance of 2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone in the synthesis of the anti-tumor agent AQ4?

A1: this compound serves as a crucial starting material in the synthesis of 1,4-Bis{[2-(dimethylamino)ethyl]amino}-5,8-dihydroxyanthraquinone (AQ4) []. The compound undergoes a condensation reaction with N,N-dimethylaminoethylamine, followed by oxidation, to yield the final AQ4 product. This highlights the role of this compound as a molecular scaffold providing the core anthraquinone structure essential for AQ4's anti-tumor activity.

Q2: What are the optimized reaction conditions for using this compound in this specific synthesis?

A2: The study identified the following optimized reaction conditions []:

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